Nitroguanidine

Description

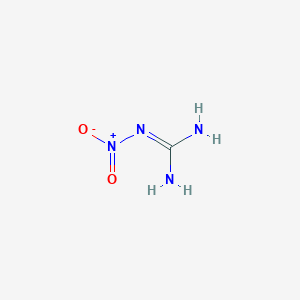

Structure

3D Structure

Properties

IUPAC Name |

1-nitroguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCPFAYURAQKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4O2 | |

| Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGUANIDINE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024222 | |

| Record name | Nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitroguanidine is shipped as a slurry or wet mass of pale yellow crystals. If it should dry out it can explode due to shock, heat, flame, or friction. The primary hazard is blast where the entire load can explode instantaneously and not from flying projectiles and fragments. Under prolonged exposure to fire or heat they can explode., Nitroguanidine, [dry] appears as a yellow solid in the form of crystalline needles. Decomposes at 480 °F and emits toxic oxides of nitrogen. May explode under exposure to intense heat or fire. Primary hazard is blast of explosion, not flying projectiles or fragments., Exists as two isomers, needles and plates; [Hawley] Yellow solid; Shipped as a slurry or wet mass; [CAMEO] White powder; [Aldrich MSDS] | |

| Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGUANIDINE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitroguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; insoluble in ethyl ether; very soluble in alkali, Slightly soluble in methanol (less than 0.5%), alcohol; practically insoluble in ether; soluble in concentrated acids from which it is precipitated by water; soluble in cold solution of alkalies (not of carbonates) with slow decomposition /alpha/, Beta form appears to be more soluble in water than alpha form, In water, 4.40X10+3 mg/L at 25 °C | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.43X10-11 mm Hg at 25 °C | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, prisms from water /alpha 1-Nitroguanidine/, Long, thin, flat, flexible lustrous needles (alpha); small, thin elongated plates (beta) | |

CAS No. |

556-88-7 | |

| Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGUANIDINE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitroguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAY6KWL67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °C (decomposes) | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nitroguanidine: A Comprehensive Technical Guide to its Chemical Structure and Tautomerism

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Nitroguanidine (NQ) is a high-energy material of significant interest due to its use in flashless propellants and insensitive high explosive formulations.[1][2] Its chemical behavior, stability, and reactivity are intrinsically linked to its molecular structure and the potential for tautomerism. This technical guide provides an in-depth analysis of the chemical structure of this compound, focusing on the tautomeric equilibrium between its possible forms. It consolidates data from spectroscopic, crystallographic, and computational studies, presenting key quantitative data in tabular format for clarity. Detailed experimental and computational methodologies are described, and logical relationships are visualized using Graphviz diagrams to offer a comprehensive resource for professionals in chemistry and materials science.

Introduction to this compound

This compound (CH₄N₄O₂) is a colorless, crystalline solid widely used as an energetic material.[1] Its popularity stems from a combination of high performance, remarkable insensitivity to shock and friction, and its ability to reduce muzzle flash in gun propellants.[1][2] The debate over its precise molecular structure, particularly the position of the nitro group, was a subject of early chemical investigation.[2][3] Modern analytical techniques have since provided a definitive understanding, revealing that its properties are governed by a specific, predominant tautomeric form.[1][4] Understanding this tautomerism is critical for predicting its chemical properties, decomposition pathways, and for the rational design of new energetic materials and related compounds like neonicotinoid insecticides.[1]

The Predominant Tautomer: The Nitroimine Form

This compound can theoretically exist in two primary tautomeric forms: the nitroamine form and the nitroimine form. The key difference lies in the attachment of the nitro (NO₂) group and the location of a proton and double bond.

-

Nitroamine Tautomer: The nitro group is attached to an amino nitrogen, and the structure contains an amine (=NH) group.

-

Nitroimine Tautomer: The nitro group is attached to the imine nitrogen, creating a nitrimine (N-NO₂) functionality.

Overwhelming experimental evidence from X-ray and neutron diffraction, as well as NMR spectroscopy, has confirmed that this compound exists exclusively as the nitroimine tautomer in both the solid state and in solution.[1][4] This structure is considered a resonance hybrid, which contributes to its overall stability.[2][4] Computational studies further support the greater stability of the nitroimine form over the nitroamine tautomer.[5]

Tautomeric Equilibrium and Stability

Theoretical and computational studies have been instrumental in quantifying the stability of this compound's tautomers. Density Functional Theory (DFT) calculations, a common computational method, have been used to investigate the properties of these structures in the gas phase and in aqueous solutions.[5][6] These studies consistently predict that the nitroimine form is the most stable tautomer.[5]

Caption: Equilibrium between the less stable nitroamine and the predominant nitroimine tautomers of this compound.

Quantitative Structural and Stability Data

The following tables summarize key quantitative data derived from experimental and computational analyses of this compound's tautomers.

Table 1: Calculated Relative Energies of this compound Tautomers This table presents the relative Gibbs free energy, indicating the higher stability of the nitroimine tautomer.

| Tautomer | Computational Method | Basis Set | Phase | Relative Gibbs Free Energy (kcal/mol) | Reference |

| Nitroimine | M06-2X | 6-31+G(d,p) | Gas | 0.00 (Reference) | [5] |

| Nitroamine | M06-2X | 6-31+G(d,p) | Gas | > 0 (Less Stable) | [5] |

| Nitroimine | M06-2X (CPCM) | 6-31+G(d,p) | Aqueous | 0.00 (Reference) | [5] |

| Nitroamine | M06-2X (CPCM) | 6-31+G(d,p) | Aqueous | > 0 (Less Stable) | [5] |

Note: The exact energy difference for the less stable tautomer is often not the focus of papers confirming the single predominant form, but all studies agree it is significantly less stable.

Table 2: Key Bond Lengths of the Nitroimine Tautomer (Crystalline Solid) Data from crystallographic studies provide precise measurements of the molecular geometry.

| Bond | Bond Length (Å) | Experimental Method |

| C=N(NO₂) | ~1.27 - 1.31 | X-ray Diffraction |

| C-NH₂ | ~1.31 - 1.34 | X-ray Diffraction |

| N-NO₂ | ~1.35 - 1.40 | X-ray Diffraction |

Note: Bond lengths are approximate ranges compiled from typical values in guanidinium (B1211019) systems and related structures, as specific values can vary slightly between different crystallographic reports.[7][8]

Experimental and Computational Protocols

The determination of this compound's structure relies on a combination of experimental techniques and computational validation.

X-ray and Neutron Diffraction

This is the definitive method for determining molecular structure in the solid state.

-

Protocol:

-

Crystallization: High-quality single crystals of this compound are grown, often by slow evaporation from a suitable solvent like water.[3][9]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays or neutrons. The resulting diffraction pattern is recorded by a detector.

-

Structure Solution: The diffraction data is processed to calculate an electron density map of the unit cell.

-

Structural Refinement: The positions of the atoms are refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the overall molecular conformation. Neutron diffraction is particularly effective at precisely locating the positions of hydrogen atoms, which is crucial for distinguishing between tautomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the structure of molecules in solution.

-

Protocol:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. ¹H, ¹³C, and ¹⁵N NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and number of signals in the spectra are analyzed. For this compound, the spectra are consistent with the single, symmetrical nitroimine tautomer, rather than a mixture of forms.[1][10]

-

Computational Chemistry

Theoretical calculations provide insights into the relative stability and electronic properties of the tautomers.

-

Protocol:

-

Model Building: The 3D structures of the different possible tautomers (nitroimine and nitroamine) are built in silico.

-

Method Selection: A suitable theoretical method, such as Density Functional Theory (DFT) with a functional like M06-2X, and a basis set (e.g., 6-31+G(d,p)) are chosen.[5]

-

Geometry Optimization: The energy of each structure is minimized to find its most stable geometry.

-

Energy Calculation: The absolute and relative energies (e.g., Gibbs free energy) of the optimized structures are calculated. For solution-phase studies, a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) is applied.[5]

-

Property Analysis: Other properties such as dipole moment, bond lengths, and vibrational frequencies are calculated and compared with experimental data.

-

Caption: Workflow for the structural determination and tautomeric analysis of this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alpenfalke.com [alpenfalke.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Nitroguanidine from Dicyandiamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nitroguanidine from dicyandiamide (B1669379), a common and industrially significant method. The document details the primary synthesis routes, experimental protocols, and quantitative data to facilitate understanding and replication in a laboratory setting.

Introduction

This compound (NQ), a crystalline solid, is a key energetic material used in the production of flashless propellants and insensitive high explosives.[1][2] Its synthesis from readily available dicyandiamide is a well-established industrial process. This guide focuses on the two primary methods for this conversion: a two-step process involving the synthesis and isolation of guanidine (B92328) nitrate (B79036) followed by nitration, and a one-step process where dicyandiamide is converted to guanidine sulfate (B86663) and then nitrated in situ.

Chemical Synthesis Pathways

The synthesis of this compound from dicyandiamide primarily follows two routes, both of which involve the formation of a guanidine salt as an intermediate.

Route 1: Two-Step Synthesis via Guanidine Nitrate

This is the most common and well-documented method. It involves two distinct steps:

-

Formation of Guanidine Nitrate: Dicyandiamide is reacted with ammonium (B1175870) nitrate to produce guanidine nitrate.[3][4][5]

-

Nitration of Guanidine Nitrate: The isolated guanidine nitrate is then treated with a strong nitrating agent, typically concentrated sulfuric acid or a mixture of nitric and sulfuric acids, to yield this compound.[1][6]

Route 2: One-Step Synthesis via Guanidine Sulfate

This method aims to streamline the process by avoiding the isolation of the intermediate guanidine salt.

-

Formation of Guanidine Sulfate: Dicyandiamide is hydrolyzed with sulfuric acid to form guanidine sulfate.[7]

-

In-situ Nitration: The resulting solution containing guanidine sulfate is then directly treated with a nitrating agent to produce this compound.[7][8]

The following diagram illustrates the overall chemical transformation:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Guanidine nitrate - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alpenfalke.com [alpenfalke.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

"physical and chemical properties of nitroguanidine"

An In-depth Technical Guide on the Core Physical and Chemical Properties of Nitroguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NQ), systematically named 1-Nitroguanidine and also known as Picrite, is a high-nitrogen energetic material with the chemical formula CH₄N₄O₂.[1] It is a colorless, crystalline solid that has found significant application as an ingredient in triple-base gun propellants, where it serves to reduce flame temperature and muzzle flash while maintaining high chamber pressure.[1] Its remarkable insensitivity to shock and friction, combined with low production cost, has also made it a key component in modern insensitive high explosive (IHE) formulations.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and visual representations of its synthesis and decomposition pathways.

Physical Properties of this compound

This compound is a colorless, odorless crystalline solid, though it can appear as a pale yellow mass, particularly when wet.[1][3][4] It exists in two primary crystalline forms: the stable alpha (α) form, which crystallizes as long, thin needles or prisms, and the beta (β) form, which consists of small, elongated plates.[3][5] The structure has been confirmed by NMR spectroscopy, X-ray, and neutron diffraction to exist exclusively as the nitroimine tautomer.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molar Mass | 104.07 g/mol | [1][3][4] |

| Appearance | Colorless or pale yellow crystalline solid | [1][3] |

| Density | 1.71 - 1.77 g/cm³ | [1][4][6] |

| Decomposition Point | ~239 °C (decomposes without melting) | [1][3][7] |

| Crystal System | Orthorhombic | [6][8] |

| Vapor Pressure | 1.43 x 10⁻¹¹ mm Hg at 25 °C | [3][4] |

| Water Solubility | 0.12 g/100 mL (0 °C) 0.42 g/100 mL (25 °C) 8.25 g/100 mL (100 °C) | [1] |

| Solubility (Other) | Slightly soluble in methanol (B129727) and ethanol; Insoluble in ether, benzene, toluene; Very soluble in alkali; Soluble in concentrated acids and dimethyl sulfoxide. | [3][4][7][9] |

| pKa | 12.2 (in 1 M NaCl at 24 °C) | [1] |

| Heat of Combustion | 210 kcal/mol | [9] |

Chemical and Explosive Properties

This compound is a powerful but very insensitive explosive. Its high nitrogen content contributes to a high gas volume upon detonation, which is advantageous for propellant applications.

Quantitative Chemical & Explosive Data

| Property | Value | Reference(s) |

| Chemical Formula | CH₄N₄O₂ | [1][4] |

| Detonation Velocity | 5,360 m/s (at 1.0 g/cm³ density) 7,650 m/s (at 1.5 g/cm³ density) | [1] |

| Impact Sensitivity | Unaffected by rifle bullet impact. Generally considered very insensitive. | [1][2] |

| Friction Sensitivity | Insensitive | [1][2] |

| Hazards | Explosive when dry. Can react vigorously with oxidizing materials. Forms highly impact-sensitive salts with mercury and silver. | [1][3][10] |

Synthesis and Decomposition

The most common industrial synthesis involves the dehydration of guanidine (B92328) nitrate (B79036) with concentrated sulfuric acid.[4][8]

The thermal decomposition of this compound is a complex process that proceeds without melting.[8] The idealized decomposition reaction is: 3 O₂N−N=C(NH₂)₂ → 3 CO₂ + 4 N₂ + 4 NH₃[1]

However, experimental studies show the primary gaseous products are nitrous oxide (N₂O), ammonia (B1221849) (NH₃), and water, with solid residues including melamine (B1676169) and cyanuric acid.[8][11]

Experimental Protocols

Synthesis of this compound (Dehydration of Guanidine Nitrate)

This protocol is based on the widely used industrial method.[8][12]

-

Reaction Setup: A reaction vessel equipped with cooling and stirring capabilities is charged with concentrated sulfuric acid.

-

Reactant Addition: Guanidine nitrate is slowly added to the sulfuric acid while maintaining vigorous stirring.

-

Temperature Control: The temperature of the reaction mixture is strictly controlled and maintained below 30°C to prevent unwanted side reactions and ensure safety.

-

Reaction Progression: The mixture is stirred until the dissolution of guanidine nitrate is complete.

-

Precipitation: The resulting solution is then slowly poured into a larger volume of crushed ice or cold water. This "drowning" step causes the this compound product to precipitate out of the solution.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried. The product is typically stored wet with at least 20% water by mass for safety.[13]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol describes the method used to study the thermal decomposition kinetics of this compound.[14]

-

Instrumentation: A high-pressure differential scanning calorimeter (PDSC), such as a Mettler Toledo 827HP, is used.

-

Sample Preparation: A small sample of this compound (approx. 1.0 mg) is placed in an appropriate crucible. An empty crucible or an inert material like α-Al₂O₃ serves as the reference.

-

Experimental Conditions: The analysis is conducted under a dynamic, high-purity nitrogen atmosphere (e.g., 20 mL/min flow rate).

-

Heating Program: The sample is heated over a specified temperature range (e.g., 50–350 °C) at a constant, linear heating rate (e.g., 5, 10, 15, or 20 K/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve reveals exothermic (decomposition) and endothermic (melting) events, providing data on decomposition temperatures and heat release.

-

Kinetic Analysis: By performing the experiment at multiple heating rates, kinetic parameters such as activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using isoconversional methods.

Visualizations

Synthesis of this compound

The following diagram illustrates the common synthesis route for this compound from guanidine nitrate.

Caption: Synthesis of this compound via Dehydration.

Thermal Decomposition Pathway of this compound

This diagram shows the major products formed during the thermal decomposition of this compound.

Caption: Thermal Decomposition Products of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. This compound | CH4N4O2 | CID 86287517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. USH1778H - Method of producing high bulk density spheroidal this compound - Google Patents [patents.google.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 1-Nitroguanidine [chembk.com]

- 8. alpenfalke.com [alpenfalke.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. This compound, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. This compound [drugfuture.com]

- 13. echemi.com [echemi.com]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

The Thermal Decomposition of Nitroguanidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroguanidine (NQ), a key component in many energetic materials, is valued for its high nitrogen content, thermal stability, and low flame temperature. A thorough understanding of its thermal decomposition mechanism is paramount for predicting its behavior, ensuring safety during handling and storage, and developing advanced energetic formulations. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, consolidating key quantitative data, detailing experimental protocols, and visualizing the core mechanisms.

Core Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving multiple steps and the formation of various gaseous and solid intermediates and products. The initial and rate-determining step is widely accepted to be the unimolecular cleavage of the N-NO2 bond.[1] This homolytic bond scission requires significant energy and dictates the overall stability of the molecule.

Following the initial bond cleavage, a cascade of reactions occurs, leading to the formation of a variety of gaseous products, including nitrous oxide (N2O), ammonia (B1221849) (NH3), water (H2O), carbon dioxide (CO2), and nitrogen (N2).[2][3] Solid residues such as melamine (B1676169) and ammeline (B29363) can also be formed, particularly under certain conditions.[4][5]

The overall decomposition process can be influenced by factors such as pressure and the presence of other substances.[6][7] High pressure can alter the reaction mechanism, shifting it from a chemical reaction model to a nucleation and growth model.[6][7]

Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of this compound, compiled from various experimental studies.

Table 1: Thermal Decomposition Temperatures of this compound and its Derivatives

| Compound | Decomposition Peak Temperature (°C) | Heating Rate (K/min) | Reference |

| This compound (NQ) | 247 | Not Specified | [1] |

| 1-Amino-2-nitroguanidine (ANQ) | 196 | Not Specified | [1] |

| 1-Amino-2-nitroguanidinium nitrate (B79036) (ANGN) | 148 | Not Specified | [1] |

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound Propellant

| Pressure (MPa) | Apparent Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model | Reference |

| 0.1 | Not Specified | 10^27.53 | Chemical Reaction (n=0.97) | [6][7] |

| 2.0 | Not Specified | 10^23.99 | Nucleation and Growth (n=0.96) | [6][7] |

| 4.0 | Not Specified | 10^22.39 | Nucleation and Growth (n=0.96) | [6][7] |

Table 3: Bond Dissociation Energies (BDE) of this compound and its Derivatives

| Compound | N-NO2 Bond Dissociation Energy (kJ/mol) | Reference |

| This compound (NQ) | 223 | [3][8] |

| 1-Amino-2-nitroguanidine (ANQ) | 240 | [3][8] |

| 1-Amino-2-nitroguanidinium nitrate (ANGN) | 210 | [3][8] |

Experimental Protocols

The study of this compound's thermal decomposition relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

Objective: To determine the mass loss and heat flow associated with the thermal decomposition of this compound as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using standard reference materials (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound sample into an aluminum crucible.[6]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).[6]

-

-

Thermal Program:

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures of decomposition and the total mass loss.

-

From the DSC curve, identify endothermic (e.g., melting) and exothermic (decomposition) events, and determine the peak temperatures and enthalpies of these transitions.

-

Kinetic parameters (activation energy, pre-exponential factor) can be calculated from data obtained at multiple heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.[7]

-

Thermogravimetry-Fourier Transform Infrared-Mass Spectrometry (TG-FTIR-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument Setup: A thermogravimetric analyzer is coupled to both an FTIR spectrometer and a mass spectrometer via a heated transfer line.

-

Sample Preparation: Place a small amount of the this compound sample into the TGA crucible.

-

Thermal Program: Heat the sample in the TGA under a controlled atmosphere (e.g., nitrogen) and at a specified heating rate.

-

Gas Transfer: The evolved gases from the TGA are continuously transferred through the heated line to the gas cells of the FTIR and the ion source of the MS.

-

Data Acquisition:

-

TGA: Records the mass loss of the sample versus temperature.

-

FTIR: Acquires infrared spectra of the evolved gases at regular intervals.

-

MS: Acquires mass spectra of the evolved gases, providing mass-to-charge ratios of the constituent molecules and their fragments.

-

-

Data Analysis: Correlate the mass loss events from the TGA with the identification of specific gaseous products from their characteristic infrared absorption bands (FTIR) and mass fragmentation patterns (MS).

Visualizations

This compound Thermal Decomposition Pathway```dot

Caption: General experimental workflow for the thermal analysis of this compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Thermochemical Processes During the Degradation of this compound in Water: A Density Functional Theory Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Nitroguanidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nitroguanidine in various organic solvents. The information is curated for professionals in research, science, and drug development who require precise data and methodologies for their work with this energetic compound. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound generally exhibits low solubility in non-polar organic solvents and slight to moderate solubility in polar organic solvents. Its solubility is significantly enhanced in polar aprotic solvents.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol (B129727) | 19 | 0.302[1] |

| 96% Ethanol | 19 | 0.166[1] |

| Acetone | 19 | 0.267[1] |

| Ethyl Acetate | 19 | 0.050[1] |

| Pyridine | 19 | 1.750[1] |

| Diethyl Ether | - | Insoluble[2][3] |

| Benzene | - | Insoluble[1] |

| Chloroform | - | Insoluble[1] |

| Carbon Tetrachloride | - | Insoluble[1] |

| Toluene | - | Insoluble[1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | - | Soluble[4] |

| N,N-Dimethylformamide (DMF) | - | Soluble[4] |

Note: The general trend indicates that the solubility of this compound in organic solvents increases with the polarity of the solvent. The high solubility in pyridine, a polar aprotic solvent, is particularly noteworthy. It is also soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4] Conversely, it is practically insoluble in non-polar solvents like benzene, chloroform, carbon tetrachloride, and toluene.[1] It is also reported to be insoluble in diethyl ether.[2][3]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is paramount for research and development. The following protocols outline the methodologies for key experiments to ascertain the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

2.1.1. Materials and Apparatus

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

2.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the decomposition temperature of this compound and the boiling point of the solvent until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

Concentration Analysis using High-Performance Liquid Chromatography (HPLC)

For a more precise determination of solubility, especially at low concentrations, HPLC can be employed to quantify the amount of dissolved this compound.

2.2.1. Materials and Apparatus

-

HPLC system with a UV detector

-

Analytical column suitable for this compound analysis (e.g., C18 column)

-

Mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile)

-

This compound standard solutions of known concentrations

-

Saturated this compound solutions prepared as described in the gravimetric method (Section 2.1.2, steps 1-5).

2.2.2. Procedure

-

Calibration Curve: Prepare a series of this compound standard solutions of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system and record the peak areas from the UV detector. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Take the filtered saturated solution of this compound and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the organic solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Advent of a Cool Explosive: A Technical History and Discovery of Nitroguanidine

Nitroguanidine, a crystalline solid with the chemical formula CH₄N₄O₂, stands as a significant compound in the field of energetic materials. Valued for its role in flashless and cool-burning propellants, its journey from an obscure laboratory synthesis to a crucial component in modern munitions is a story of chemical perseverance and evolving military needs. Its high nitrogen content contributes to a high chamber pressure upon combustion, while its chemical structure results in a lower flame temperature, reducing muzzle flash and gun barrel erosion. This whitepaper delves into the history, synthesis, and fundamental properties of this compound, providing a technical guide for researchers and professionals in the field.

A Century of Discovery and Refinement: The History of this compound

The initial synthesis of what would later be identified as this compound is credited to Jousselin in 1877, who produced the compound by reacting guanidine (B92328) nitrate (B79036) with fuming nitric acid.[1] However, he incorrectly identified the product as nitrosoguanidine.[1] It was not until 1891 that the Italian chemist Guido Pellizzari and his colleague A. Franchimont correctly identified the substance as this compound, laying the groundwork for understanding its chemical nature.[1]

A year later, in 1892, Johannes Thiele further refined the preparation methods for this compound, achieving higher yields through improved nitration techniques.[1][2] Despite these early discoveries, this compound remained largely a laboratory curiosity for several decades. Its significance surged during World War II, as the demand for advanced propellants grew.[1] Researchers revisited its properties and began to explore its potential in military applications. A key milestone in its practical application came in 1905, when Dr. Modesto Abelli developed the first triple-base propellant, which incorporated 20-25% this compound.[3]

Synthesis Protocols: From Laboratory to Large-Scale Production

The production of this compound has evolved from early laboratory methods to efficient, large-scale industrial processes. The most common methods involve the nitration of a guanidine salt or synthesis from dicyandiamide (B1669379).

Key Production Methods:

-

Nitration of Guanidine Salts: This method involves treating guanidine sulfate (B86663) or guanidine nitrate with concentrated sulfuric acid, nitric acid, or a mixture of both.[1][4] Maintaining low temperatures (below 30°C) and specific acid ratios is crucial for achieving high yields.[1]

-

Synthesis from Dicyandiamide: On an industrial scale, this compound is often produced from dicyandiamide. This process involves the reaction of dicyandiamide with ammonium (B1175870) nitrate to produce guanidinium (B1211019) nitrate, which is then nitrated with concentrated sulfuric acid at low temperatures.[3]

-

Boatright–Mackay–Roberts (BMR) Process: This commercialized process involves reacting molten urea (B33335) with molten ammonium nitrate in the presence of silica (B1680970) gel to produce the guanidinium nitrate intermediate, offering economic advantages.[3]

Detailed Experimental Protocol: Synthesis of this compound from Guanidine Nitrate

The following protocol is adapted from a well-established laboratory procedure for the synthesis of this compound.

Materials:

-

Guanidine nitrate

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Cracked ice and water

Procedure:

-

Cool 500 cc of concentrated sulfuric acid in a freezing mixture.

-

Slowly add 560 g of crude guanidine nitrate to the cooled sulfuric acid in small portions with constant hand stirring. The temperature must be maintained below 20°C during this addition.

-

Allow the resulting milky mixture to stand at room temperature, with occasional stirring, until it becomes homogeneous and all crystals have dissolved. This may take 15-20 hours.

-

Pour the reaction mixture with stirring into 6 liters of a mixture of cracked ice and water.

-

The precipitated this compound is then filtered and washed with water until it is free from acid.

-

The crude product is recrystallized from the minimum amount of boiling water (approximately 4-5 liters) to yield long, needle-like crystals of this compound. The mother liquor contains only a small amount of product and can typically be discarded.[4]

This procedure, when using pure guanidine nitrate, can yield 85-90% of the theoretical amount of this compound.[4]

Quantitative Data Summary

The explosive and physical properties of this compound are summarized in the table below for easy comparison.

| Property | Value |

| Physical Properties | |

| Molecular Formula | (NH₂)₂CNNO₂ |

| Molar Mass | 104.069 g·mol⁻¹ |

| Appearance | Colorless crystalline solid |

| Density | 1.77 g/cm³[3] |

| Melting Point | Decomposes at 239 °C (without melting)[3] |

| Solubility in Water | |

| at 0 °C | 0.12 g/100mL[3] |

| at 25 °C | 0.42 g/100mL[3] |

| at 100 °C | 8.25 g/100mL[3] |

| Explosive Properties | |

| Detonation Velocity | 5,360 m/s (at sp. gr. 1); 7,650 m/s (at sp. gr. 1.5)[3]; 8,200 m/s (at 1.70 g/cm³)[5][6] |

| R.E. Factor | 1.01 (Trauzl test)[3] |

| Heat of Detonation | -3.762 kJ/g (calculated)[7] |

| Sensitivity | |

| Shock Sensitivity | 4.4 lb (2 kg) weight, 19 in (47 cm) (Bureau of Mines); Unaffected by rifle bullet impact[3] |

| Friction Sensitivity | Insensitive[3] |

Synthesis Pathway of this compound

The following diagram illustrates the common industrial synthesis pathway of this compound starting from dicyandiamide.

References

- 1. alpenfalke.com [alpenfalke.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 6. Detonation velocity - Sciencemadness Wiki [sciencemadness.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

Spectroscopic Analysis of Nitroguanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of nitroguanidine, a compound of significant interest in pharmaceuticals and materials science. This document details the application of Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, including experimental protocols and data interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound (NQ), a crystalline solid with the chemical formula CH₄N₄O₂, is a key precursor in the synthesis of various pharmaceuticals, including insecticides like imidacloprid, clothianidin, and thiamethoxam. It is also utilized as an energetic material. The unique structural features of this compound, existing predominantly in the nitroimine tautomeric form as confirmed by NMR spectroscopy and diffraction studies, give rise to characteristic spectroscopic signatures that are crucial for its identification, purity assessment, and quantitative analysis.[1] This guide will delve into the three primary spectroscopic techniques used for its analysis: IR, UV, and NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound in solution. The presence of the nitroimine chromophore results in a distinct absorption maximum in the ultraviolet region.

Quantitative Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | log(ε) |

| Water | 264 - 269 | ~14,900 L·mol⁻¹·cm⁻¹ | 4.16 |

Data compiled from multiple sources indicating a slight range in the reported maximum absorption wavelength.[2][3]

Experimental Protocol: Quantitative Analysis of Aqueous this compound

This protocol outlines the steps for determining the concentration of this compound in an aqueous sample using UV-Vis spectrophotometry.

-

Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning in the ultraviolet range (200-400 nm) is required.

-

Materials:

-

This compound standard of known purity

-

Deionized water (or appropriate buffer)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound standard.

-

Dissolve the standard in deionized water in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the unknown sample.

-

-

Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of this compound (~265 nm).

-

Use deionized water as the blank to zero the instrument.

-

Measure the absorbance of each standard solution and the unknown sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.

-

Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of this compound in the sample.

-

References

The Environmental Fate and Photolysis of Nitroguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroguanidine (NQ), a key component in insensitive munitions and propellants, exhibits significant environmental mobility due to its high water solubility.[1][2] Its environmental fate is predominantly governed by photolysis, a process with the potential to generate transformation products of heightened toxicity.[3][4][5] This technical guide provides an in-depth analysis of the environmental behavior of this compound, with a focus on its photolytic degradation pathways, influencing factors, and the quantitative data derived from experimental studies. Detailed experimental protocols are provided to aid in the replication and advancement of research in this critical area.

Environmental Fate of this compound

This compound's physical and chemical properties dictate its behavior in various environmental compartments. Its high water solubility and low soil sorption coefficient contribute to its potential for groundwater contamination.[1][2] While biodegradation of this compound can occur, it is generally considered a slow process, making photolysis the primary degradation mechanism in surface waters.[1]

Mobility and Persistence

-

Soil: this compound has a high mobility in soil, as indicated by its low soil sorption coefficient (Koc) of 21.[1] This suggests a high potential for leaching into groundwater.

-

Water: In aquatic systems, this compound is not expected to adsorb significantly to suspended solids or sediment.[1] Its persistence is primarily limited by photolysis, with half-lives in surface water at 40° N latitude ranging from 0.6 days in summer to 2.3 days in winter.[1]

-

Air: With a very low vapor pressure, this compound is expected to exist predominantly in the particulate phase in the atmosphere and be removed by wet or dry deposition.[1]

Photolysis of this compound

The absorption of ultraviolet (UV) radiation leads to the degradation of this compound into a series of transformation products.[4] This process is influenced by several factors, including the wavelength of light, pH of the medium, and the presence of other substances.

Degradation Pathways and Byproducts

The photolysis of this compound proceeds through a complex series of reactions, leading to the formation of both stable and transient species. A major initial step is the formation of nitrosoguanidine (B1196799), which is then further degraded.[6] Key identified byproducts of this compound photolysis include:

It is crucial to note that several of these degradation products, particularly nitrosoguanidine and nitrite (B80452), exhibit significantly higher aquatic toxicity than the parent this compound compound.[4][5]

Factors Influencing Photolysis

-

UV Wavelength: The efficiency of this compound photolysis is highly dependent on the wavelength of UV light. Degradation is rapid at 254 nm and 300 nm, while it is significantly slower at 350 nm.[7]

-

pH: The rate of photolysis does not appear to be significantly affected by pH; however, the product distribution can differ. At a pH of 10, a different mix of products is observed compared to unbuffered solutions, with a lower percentage of carbon accounted for by urea, guanidine, and cyanoguanidine, and the formation of elemental nitrogen.[6]

-

Photosensitizers: While not extensively studied for this compound specifically, the presence of photosensitizers in the environment could potentially influence the rate and mechanism of its photolysis through energy transfer processes.

Quantitative Data on this compound Photolysis

The following tables summarize key quantitative data from various studies on the photolysis of this compound.

Table 1: Photolysis Half-Lives and Quantum Yield of this compound

| Condition | Half-Life | Environmental Quantum Yield (Φ) | Reference |

| Surface Water (40° N, Summer) | 0.6 days | 0.01 | [1][8] |

| Surface Water (40° N, Winter) | 2.3 days | 0.01 | [1][8] |

| Pure Water (Environmental Estimate) | 4 days | Not Reported | [7] |

Table 2: Photodegradation Rates of this compound at Different UV Wavelengths

| UV Wavelength | Time to Complete Degradation | Reference |

| 254 nm | 30 minutes | [7] |

| 300 nm | 4 hours | [7] |

| 350 nm | > 32 hours (10% degradation) | [7] |

Table 3: Toxicity of this compound and its Photodegradation Products

| Compound | Organism | LC50/EC50 | Reference |

| This compound | Daphnia pulex | 1485 mg/L (LC50) | [9] |

| UV-degraded NQ (7% degraded) | Daphnia pulex | 17.3 mg/L (LC50) | [9] |

| UV-degraded NQ (90% degraded) | Daphnia pulex | 6.23 mg/L (LC50) | [9] |

| UV-degraded NQ (53% degraded, natural sunlight) | Daphnia pulex | 21.3 mg/L (LC50) | [9] |

Experimental Protocols

This section details common methodologies for studying the photolysis of this compound.

General Experimental Setup

A typical photolysis experiment involves irradiating an aqueous solution of this compound with a controlled light source.

-

Light Source: Solar simulators equipped with xenon lamps are used to mimic natural sunlight.[10] For specific wavelength studies, low-pressure mercury lamps (emitting at 254 nm) or other UV lamps with specific wavelength outputs are employed.[3][7]

-

Reactor: Quartz tubes or other UV-transparent vessels are used to contain the sample solution.[3] The temperature of the solution is often controlled using a water bath or a cooling system.[3]

-

Sample Preparation: this compound solutions are prepared in deionized water or buffered solutions to investigate the effect of pH.[3][6] Samples are typically stirred to ensure homogeneity.[3]

Analytical Methods

The concentration of this compound and its degradation products are monitored over time using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for quantifying this compound.[1][4][11] A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[10][11] Detection is typically performed at a wavelength around 260-270 nm.[1][10]

-

Ion Chromatography: This technique is used to quantify inorganic anions such as nitrite and nitrate, which are common photolysis byproducts.[6]

-

Gas Chromatography (GC): GC can be used for the analysis of gaseous degradation products.[1]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the environmental fate and analysis of this compound.

Caption: Proposed photolysis pathway of this compound in an aqueous environment.

Caption: A generalized experimental workflow for a this compound photolysis study.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Quantum Yields and Rate Constants of Photochemical and Nonphotochemical Excitation Quenching (Experiment and Model) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. erwiki.net [erwiki.net]

- 7. Photo-transformation of aqueous this compound and 3-nitro-1,2,4-triazol-5-one: Emerging munitions compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of UV-light exposure duration, light source, and aging on this compound (NQ) degradation product profile and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicology and Health Effects of Nitroguanidine Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroguanidine is an energetic compound utilized primarily in propellants and munitions. While generally considered to have low toxicity, understanding its potential health effects is crucial for risk assessment and the development of safe handling protocols. This technical guide provides a comprehensive overview of the current toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and an exploration of its known biological interactions. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

This compound (CAS No. 556-88-7) is a crystalline solid used extensively in military and industrial applications as an energetic material.[1] Its low cost and relative insensitivity have made it a key ingredient in triple-base gun propellants and insensitive high explosive formulations.[1] Despite its widespread use, a complete understanding of its toxicological profile is still developing. This guide synthesizes the available literature on the health effects of this compound exposure, presenting key findings in a structured and accessible format for the scientific community.

Toxicokinetics and Metabolism

This compound is rapidly absorbed from the gastrointestinal tract following ingestion and is distributed throughout the body.[2] Studies in rats have shown that it has a high bioavailability of 100% when administered orally.[2] The elimination half-life is approximately 2 hours.[2] The primary route of excretion is through the urine, with the compound largely excreted unchanged.[2] There is no evidence of significant metabolism of this compound in the body, nor has it been found in expired air or feces.[2]

Acute and Chronic Toxicity

This compound exhibits low acute toxicity. Oral LD50 values in rodents are generally greater than 5000 mg/kg.[3] At high doses, signs of toxicity in rats and mice include effects on the respiratory, gastrointestinal, and central nervous systems, such as lack of coordination, tremors, and convulsions.[4]

Subchronic oral toxicity studies in rats and mice have been conducted for 14 and 90 days. In a 90-day study with Sprague-Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 316 mg/kg/day, with decreased body weight in females being the primary effect observed at the higher dose of 1000 mg/kg/day.[3] Mice were found to be less affected at similar dosages.[3]

Table 1: Acute and Chronic Toxicity of this compound

| Species | Route | Parameter | Value | Reference(s) |

| Rat | Oral | LD50 | >5000 mg/kg | [3][5] |

| Rat (Sprague-Dawley) | Oral (90-day) | NOAEL | 316 mg/kg/day | [3] |

| Mouse | Oral | LD50 | >5000 mg/kg | [3] |

| Mouse (ICR) | Oral (90-day) | NOAEL | 316 mg/kg/day | [3] |

Irritation and Sensitization

This compound is not considered to be a skin irritant in rabbits.[4] Direct application to the eyes of rabbits resulted in slight conjunctival inflammation, which was likely due to the physical presence of the undissolved compound.[4] In guinea pig studies, this compound did not induce skin sensitization.[4]

Genotoxicity and Carcinogenicity

A comprehensive battery of in vitro and in vivo genetic toxicology assays has been conducted on this compound, and the results have been uniformly negative.[4] These studies include the Ames Salmonella/mammalian microsome mutagenicity test and the Drosophila melanogaster sex-linked recessive lethal assay.[6][7]

There are currently no available carcinogenicity studies for this compound.[4] Based on the lack of genotoxic activity and other available data, the U.S. Environmental Protection Agency (EPA) has classified this compound in Group D, not classifiable as to human carcinogenicity.[2]

Table 2: Genotoxicity of this compound

| Assay | Test System | Result | Reference(s) |

| Ames Test | Salmonella typhimurium | Negative | [7] |

| Sex-Linked Recessive Lethal Assay | Drosophila melanogaster | Negative | [6] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been performed in both rats and rabbits. In Sprague-Dawley rats, there was no evidence of developmental toxicity at doses up to 1000 mg/kg/day administered by oral gavage, although maternal toxicity was observed at this high dose.[3] In Wistar rats, high maternal mortality (50%) was observed at 500 mg/kg, along with decreased body weight and feed consumption.[3]

In rabbits, maternal toxicity was demonstrated at 1000 mg/kg, but there were no significant differences in the rate of fetal malformations across test groups.[3] A two-generation reproductive toxicity study in rats concluded that this compound did not cause reproductive or fertility effects at dosages up to 1000 mg/kg/day.[3]

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Study Type | NOAEL | LOAEL | Effects Observed at LOAEL | Reference(s) |

| Rat (Sprague-Dawley) | Developmental | 1000 mg/kg/day (developmental) | - | Maternal toxicity at 1000 mg/kg/day | [3] |

| Rat (Wistar) | Developmental | - | 500 mg/kg/day | High maternal mortality, decreased body weight and feed consumption | [3] |

| Rabbit | Developmental | 316 mg/kg/day (maternal and fetal) | 1000 mg/kg/day | Maternal toxicity | [3][8] |

| Rat (Sprague-Dawley) | Two-Generation Reproductive | 1000 mg/kg/day | - | No reproductive or fertility effects observed | [3] |

Mechanism of Action and Signaling Pathways

The specific molecular mechanisms and signaling pathways underlying the toxic effects of this compound at high doses are not well-elucidated in the current scientific literature. The consistent negative results in genotoxicity assays suggest that the observed toxicity is not mediated by direct interaction with DNA.[4] The central nervous system effects noted at very high doses, such as tremors and convulsions, may indicate a potential interaction with neurotransmitter systems, but further research is required to identify specific molecular targets.[4]

It is important to distinguish this compound from its derivatives, such as the neonicotinoid insecticides (e.g., imidacloprid, clothianidin). These derivatives are known to act as agonists at nicotinic acetylcholine (B1216132) receptors in insects. While these compounds contain a this compound moiety, their toxicological profiles and mechanisms of action are distinct from that of the parent compound, this compound.

Due to the lack of defined signaling pathway information for this compound in the literature, a corresponding diagram could not be generated.

Experimental Protocols

Acute Oral Toxicity Study in Rats (Limit Test)

This protocol is based on the methodology for an oral gavage single-dose limit test.[9]

-

Test Animals: Male and female Sprague-Dawley rats.

-

Acclimation: Animals are acclimated for a minimum of 5 days prior to the study.[10]

-

Fasting: Animals are fasted for approximately 16 hours before dosing.[9]

-

Vehicle: A suspension of this compound is prepared in a vehicle such as 0.2% methylcellulose (B11928114) and 0.4% Tween® 80 in distilled water.[9]

-

Dose Administration: A single dose of 5000 mg/kg body weight is administered by oral gavage.[5] Due to the high dose volume, it may be necessary to split the dose into multiple administrations over a short period (e.g., three injections at hourly intervals).[9]

-

Observations: Animals are observed for mortality and clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days.[11] Body weights are recorded weekly.[11]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.[11]

Acute Oral Toxicity Experimental Workflow.

Dermal Sensitization Study in Guinea Pigs (Buehler Test)

This protocol is based on the Buehler Dermal Sensitization Method.[12][13]

-

Test Animals: Male guinea pigs.

-

Induction Phase:

-

A topical application of the test substance (at a concentration high enough to cause mild irritation) is applied to the shaved skin of the test group animals under an occlusive patch for 6 hours.[13]

-

This is repeated once a week for three weeks.[13]

-

A control group remains untreated during this phase.[13]

-

-

Rest Period: A 10 to 14-day rest period follows the induction phase to allow for the development of an immune response.[13]

-

Challenge Phase:

-

Both the test and control groups receive a topical application of the test substance at the highest non-irritating concentration under an occlusive patch for 6 hours.[13]

-

-

Evaluation:

Buehler Dermal Sensitization Test Workflow.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the standard Ames test methodology.[7][14]

-

Test System: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102, TA1535, TA1537, TA1538).[7]

-

Metabolic Activation: The assay is conducted both with and without a mammalian microsomal enzyme system (S9 fraction) to simulate metabolic activation.[7]

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound.[7]

-

A small amount of histidine is added to the test suspension to allow for a few cell divisions, which is necessary for mutagenesis to occur.[14]

-

The mixture is incubated at 37°C.[14]

-

The suspension is plated on a minimal agar (B569324) medium that lacks histidine.[14]

-

The plates are incubated for 48-72 hours at 37°C.[14]

-

-

Evaluation:

-

Only bacteria that have undergone a reverse mutation to a histidine-synthesizing phenotype (revertants) will form colonies.

-

The number of revertant colonies on the test plates is compared to the number on the negative control plates (vehicle only).

-

A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[7]

-

Ames Test Experimental Workflow.

Conclusion

The available toxicological data indicate that this compound has a low order of acute and chronic toxicity. It is not a skin irritant or sensitizer (B1316253) and is not genotoxic. Reproductive and developmental toxicity studies have not shown significant effects at doses that are not maternally toxic. The primary health concerns at very high levels of exposure are related to non-specific effects on the central nervous, respiratory, and gastrointestinal systems. The lack of well-defined mechanisms of action at the molecular level highlights an area for future research. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for scientists and professionals working with this compound, enabling informed risk assessment and the design of further toxicological studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]